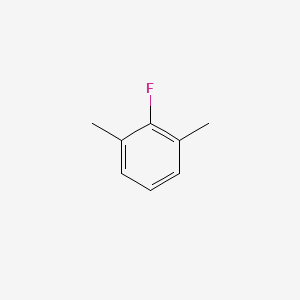

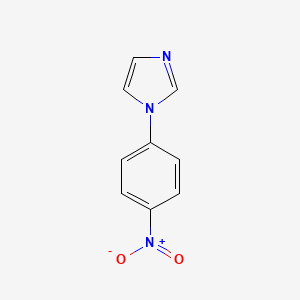

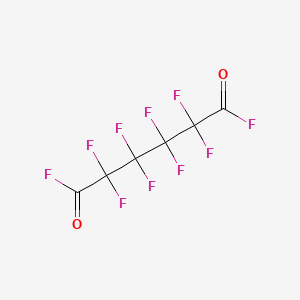

![molecular formula C16H13F3O B1295115 1-苯基-3-[3-(三氟甲基)苯基]丙酮 CAS No. 59756-57-9](/img/structure/B1295115.png)

1-苯基-3-[3-(三氟甲基)苯基]丙酮

描述

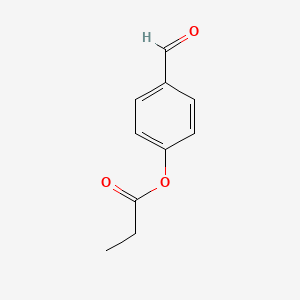

2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C16H13F3O and its molecular weight is 278.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成中间体

该化合物作为各种有机分子的合成中间体。其结构允许引入额外的官能团或修饰现有的官能团,使其在创建复杂的有机化学品方面具有价值。 例如,它可以进行进一步反应形成查耳酮,查耳酮是许多药物、染料和香料的前体 .

化学反应中的催化剂

1-苯基-3-[3-(三氟甲基)苯基]丙酮已被证明在某些化学反应中充当有效催化剂,例如苯乙酮的环氧化反应。 这涉及形成一个反应性自由基中间体,该中间体与氧气反应生成环氧化物,环氧化物是各种药物和农用化学品中的重要官能团 .

植物生长调节

该化合物的衍生物已被研究用于其赤霉素样活性,该活性影响植物生长过程,如种子萌发和下胚轴伸长。 这些特性使其成为在农业中用作植物生长调节剂的潜在候选者,为提高作物产量提供了传统赤霉素的替代方案 .

抗菌特性

对从 1-苯基-3-[3-(三氟甲基)苯基]丙酮合成的 2-苯基-5-{2-[3-(三氟甲基)苯基]乙烯基}-1,3,4-恶二唑衍生物的研究表明其具有潜在的抗菌特性。 这些衍生物可能导致开发新的抗菌剂来对抗耐药菌株和真菌 .

分析化学

在分析化学中,该化合物可以用作质谱法中的标准物质或参考物质,以帮助识别和量化样品中的其他物质。 其独特的质谱图作为比较的可靠基准 .

作用机制

Mode of Action

The compound is a chalcone that can be synthesized by catalytic hydrogenolysis of 1,4-dihydroxybenzene and epoxidation of the resulting dihydropyran . It has been shown to be an effective catalyst for the epoxidation of acetophenone . The reaction mechanism of this reaction involves the formation of a reactive radical intermediate that reacts with oxygen to form an epoxide .

Biochemical Pathways

It’s known that the compound plays a role in the epoxidation of acetophenone .

生化分析

Biochemical Properties

2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to exhibit neuroprotective potency against low potassium-induced apoptosis in cerebellar granule neurons by different pathways . This interaction suggests that 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- can modulate enzyme activity and protein interactions, thereby affecting cellular processes.

Cellular Effects

The effects of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its neuroprotective properties indicate that it can alter signaling pathways related to cell survival and apoptosis . Additionally, it may affect gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to protect neurons from apoptosis suggests that it may interact with key proteins involved in cell death pathways, thereby preventing cell death and promoting cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells . Its degradation products and their impact on cellular processes are also important considerations.

Dosage Effects in Animal Models

The effects of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds and the compound’s safety profile is essential for its potential therapeutic applications .

Metabolic Pathways

2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in neuroprotection suggests that it may affect metabolic pathways related to energy production and cellular stress responses .

Transport and Distribution

Within cells and tissues, 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its localization and accumulation in target cells. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

属性

IUPAC Name |

1-phenyl-3-[3-(trifluoromethyl)phenyl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O/c17-16(18,19)14-8-4-7-13(9-14)11-15(20)10-12-5-2-1-3-6-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBVFQPMQKODRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)CC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069359 | |

| Record name | 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59756-57-9 | |

| Record name | 1-Phenyl-3-[3-(trifluoromethyl)phenyl]-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59756-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-phenyl-3-(3-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059756579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-[3-(trifluoromethyl)phenyl]acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。